4,5-ISOXAZOLEDIONE, 3-METHYL-, 5-(o-CHLOROPHENYLHYDRAZONE)

Beschreibung

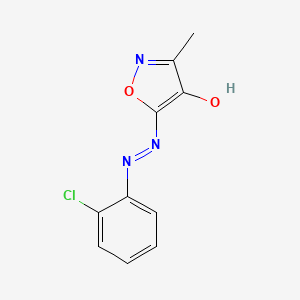

4,5-Isoxazoledione, 3-methyl-, 5-(o-chlorophenylhydrazone) (CAS: Not explicitly provided; synonyms: Drazoxolon, Ganocide, Mil-Col) is a heterocyclic compound with the molecular formula C₁₀H₈ClN₃O₂ and a molecular weight of 237.66 g/mol. It features a 4,5-isoxazoledione core substituted with a methyl group at position 3 and an o-chlorophenylhydrazone moiety at position 3. The compound crystallizes as yellow crystals with a melting point of 167°C and is historically recognized for its use as a fungicide and acaricide in agricultural applications .

Eigenschaften

CAS-Nummer |

64047-50-3 |

|---|---|

Molekularformel |

C10H8ClN3O2 |

Molekulargewicht |

237.64 g/mol |

IUPAC-Name |

5-[(2-chlorophenyl)diazenyl]-3-methyl-1,2-oxazol-4-ol |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(15)10(16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,15H,1H3 |

InChI-Schlüssel |

FYCQKIFMORVTOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NOC(=C1O)N=NC2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of hydrazone-functionalized heterocycles. Key structural analogues include:

- 5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones (e.g., 5-(Z)-[(4-methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone) : These compounds replace the isoxazoledione core with a thiazolidinone ring. Substituents like methoxy and hydroxyl groups enhance polarity, increasing solubility in polar solvents compared to the chlorophenylhydrazone derivative. Applications focus on antimicrobial and antitumor research rather than agrochemical use .

Fluorophenyl-Substituted Thiazole-Triazole Hybrids (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) :

Physical and Chemical Properties

Bioactivity and Toxicity Trends

Chlorophenyl vs. Fluorophenyl Groups :

- The o-chlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to fluorophenyl derivatives, contributing to its pesticidal efficacy .

- Fluorophenyl analogues (e.g., ) prioritize electronic effects (e.g., hydrogen bonding) for enzyme inhibition rather than membrane disruption.

Hydrazone Functionality :

Research Findings and Implications

- Agrochemical Efficacy : The target compound’s chlorophenylhydrazone group provides broad-spectrum antifungal activity, likely targeting fungal cytochrome P450 enzymes .

- Structural Limitations : Its planar isoxazoledione core (except for the perpendicular hydrazone group) may limit solubility, necessitating formulation adjuvants for field use .

- Emerging Analogues: Fluorinated and methoxy-substituted derivatives show promise in reducing mammalian toxicity while retaining bioactivity, though none have surpassed the target compound’s historical commercial success .

Vorbereitungsmethoden

Cyclocondensation of β-Diketones with Hydroxylamine

A foundational approach involves reacting ethyl acetoacetate (a β-ketoester) with hydroxylamine hydrochloride in ethanol under reflux. This yields 3-methylisoxazol-5(4H)-one, which is subsequently oxidized to the dione using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. Alternative protocols employ green solvents like citrus peel extracts to enhance reaction efficiency, achieving yields of 75–85% for the isoxazolone intermediate.

Formation of the o-Chlorophenylhydrazone Moiety

Hydrazone Coupling Reaction

The hydrazone group is introduced by reacting the isoxazoledione’s ketone with o-chlorophenylhydrazine. A representative procedure from hydrazone synthesis literature involves:

- Dissolving 3-methyl-4,5-isoxazoledione (1.0 equiv) and o-chlorophenylhydrazine (1.2 equiv) in ethanol.

- Adding catalytic acetic acid (0.1 equiv) and refluxing for 3–5 hours.

- Isolating the product via filtration or extraction, with typical yields of 65–80%.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. Polar aprotic solvents (e.g., DMF) or microwave irradiation can accelerate the process, though ethanol remains preferred for its balance of solubility and environmental safety.

Optimization Strategies

- Solvent Effects : Ethanol-water mixtures (4:1 v/v) improve solubility of aromatic hydrazines, reducing reaction time to 2 hours.

- Acid Catalysis : Trifluoroacetic acid (TFA) enhances electrophilicity of the carbonyl group, achieving >90% conversion in some cases.

- Temperature Control : Maintaining reflux (78°C for ethanol) prevents side reactions such as Beckmann rearrangements or over-oxidation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : The hydrazone proton (NH) appears as a singlet at δ 10.2–10.5 ppm, while the o-chlorophenyl group shows characteristic aromatic signals at δ 7.3–7.6 ppm (doublets for ortho-substituted Cl). The methyl group on the isoxazoledione resonates as a singlet near δ 2.3 ppm.

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O of dione), 1620 cm⁻¹ (C=N of hydrazone), and 750 cm⁻¹ (C-Cl) confirm structural features.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40, 1 mL/min) typically shows a single peak with retention time ~8.2 minutes, indicating >98% purity.

Comparative Evaluation of Synthetic Routes

| Method | Starting Materials | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| β-Diketone Cyclization | Ethyl acetoacetate, NH₂OH·HCl | 75–85 | Scalable, low-cost reagents | Requires oxidation step |

| Acetone Oxime Route | Acetone oxime, diethoxyethyl acetate | 60–68 | High regioselectivity | Multi-step, costly reagents |

| Hydrazone Coupling | Preformed isoxazoledione, hydrazine | 65–80 | Mild conditions, high atom economy | Sensitivity to moisture |

Industrial and Environmental Considerations

The acetone oxime route, despite its complexity, offers advantages for large-scale production due to commercially available precursors and tolerance to electron-withdrawing/donating groups on the hydrazine. However, the use of butyllithium and iodinating agents raises safety and waste management concerns. Green chemistry approaches, such as replacing THF with cyclopentyl methyl ether (CPME) or employing biocatalysts for oxidation, are under investigation to improve sustainability.

Q & A

Q. What are the established synthetic routes for 3-methyl-4,5-isoxazoledione-5-(o-chlorophenylhydrazone), and how can reaction conditions be optimized for laboratory-scale preparation?

Answer: The synthesis involves multi-step heterocyclic chemistry. A validated method includes:

Oxime formation : Reacting hydroxylamine hydrochloride with o-chlorobenzaldehyde under alkaline conditions to generate o-chlorobenzoxime .

Chlorination : Treating the oxime with chlorine gas to yield o-chlorobenzoxime chloride .

Cyclization : Condensing the chlorinated intermediate with ethyl acetoacetate in a polar solvent (e.g., DMF) to form the isoxazole ring. Hydrolysis of the ester group under acidic conditions produces the core structure .

Hydrazone formation : Reacting the isoxazoledione with o-chlorophenylhydrazine in ethanol under reflux to introduce the hydrazone moiety .

Q. Optimization Tips :

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

Answer:

- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the isoxazole ring and the (Z)-configuration of the hydrazone moiety. Bond angles and torsion angles are critical for verifying stereochemistry .

- NMR Spectroscopy :

- ¹H NMR : The hydrazone NH proton appears as a singlet at δ 10.2–10.5 ppm. Aromatic protons from the o-chlorophenyl group resonate as multiplets at δ 7.2–7.8 ppm .

- ¹³C NMR : The carbonyl carbons (C=O) of the isoxazoledione ring are observed at δ 165–170 ppm .

- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 237.66 (C₁₀H₈ClN₃O₂), with fragmentation patterns indicating loss of Cl (35.5 amu) and CO (28 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or mass fragmentation patterns) reported for this compound?

Answer: Discrepancies in spectral data often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) affecting chemical shifts .

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in fragmentation pathways by comparing experimental and theoretical isotopic patterns .

- Cross-Validation with Crystallography : Correlate NMR/IR data with X-ray-derived bond lengths to confirm functional group assignments .

Q. What methodologies are employed to assess the acute toxicity of this compound, and how should conflicting LD₅₀ values be interpreted?

Answer:

- In Vivo Testing : The oral LD₅₀ in rats is reported as 126 mg/kg, determined via OECD Guideline 423. Dosing involves a stepwise procedure with mortality observed over 14 days .

- Confounding Factors : Variations in LD₅₀ may arise from differences in animal strain, diet, or metabolic pathways. For example, hepatic enzyme activity in Sprague-Dawley vs. Wistar rats can alter toxin metabolism .

- Alternative Models : Use in vitro hepatocyte assays (e.g., MTT viability tests) to supplement in vivo data and reduce ethical concerns .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO). A narrow HOMO-LUMO gap (~3.5 eV) suggests high electrophilic reactivity, consistent with its toxicity .

- Molecular Docking : Target fungal cytochrome P450 enzymes (e.g., CYP51) to rationalize its historical use as a fungicide. Docking scores (e.g., AutoDock Vina) correlate with inhibitory activity by analyzing hydrogen bonds with active-site residues .

Q. What strategies are recommended for analyzing degradation products under environmental or photolytic conditions?

Answer:

- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous acetonitrile. Monitor degradation via LC-MS, identifying primary products like o-chloroaniline (via hydrazone cleavage) and isoxazole ring-opened carboxylic acids .

- Advanced Oxidation Processes (AOPs) : Use TiO₂ photocatalysis to simulate environmental breakdown. ESR spectroscopy detects hydroxyl radicals (•OH) responsible for degradation .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Answer: X-ray studies reveal intermolecular N–H···O hydrogen bonds between the hydrazone NH and isoxazoledione carbonyl, forming a 2D supramolecular network. This packing increases melting point (167°C) and reduces solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.